(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is commonly referred to as DCP and is synthesized through a specific method that involves the use of various reagents and catalysts. In
Mechanism of Action
The mechanism of action of DCP is not fully understood, but it is believed to act through various pathways in the body. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to reduce the production of inflammatory cytokines. DCP has also been found to disrupt the cell membrane of certain fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
DCP has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have antifungal and antibacterial properties. DCP has also been found to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using DCP in lab experiments is its potential for use in drug discovery and development. It has shown promising results in preclinical studies and may have applications in the treatment of cancer, inflammation, and infectious diseases. However, one limitation of using DCP is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of DCP in humans.
Future Directions
There are several future directions for research on DCP. One area of focus could be on the development of DCP-based drugs for the treatment of cancer, inflammation, and infectious diseases. Another area of focus could be on the investigation of the mechanism of action of DCP and its potential targets in the body. Additionally, further studies are needed to determine the safety and efficacy of DCP in humans and to identify any potential side effects.
Scientific Research Applications
DCP has been found to have potential applications in drug discovery and development. It has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies. DCP has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, DCP has been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2O/c1-12(2)14-6-3-13(4-7-14)5-10-18(21)16-11-15(19)8-9-17(16)20/h3-12H,1-2H3/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBTBQLRNCTRX-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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